molecular formula C6H7F2I B14252004 Cyclohexene, 6,6-difluoro-1-iodo- CAS No. 218629-47-1

Cyclohexene, 6,6-difluoro-1-iodo-

Cat. No.: B14252004
CAS No.: 218629-47-1
M. Wt: 244.02 g/mol
InChI Key: VHOJXLXCUXNEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene, 6,6-difluoro-1-iodo- is an organic compound with the molecular formula C6H7F2I It is a derivative of cyclohexene, where two hydrogen atoms at the 6th position are replaced by fluorine atoms, and an iodine atom is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 6,6-difluoro-1-iodo- typically involves the halogenation of cyclohexene. One common method is the addition of iodine fluoride (IF) to cyclohexene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for Cyclohexene, 6,6-difluoro-1-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 6,6-difluoro-1-iodo- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction Reactions: The iodine atom can be reduced to form cyclohexene derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia

Properties

CAS No.

218629-47-1

Molecular Formula

C6H7F2I

Molecular Weight

244.02 g/mol

IUPAC Name

6,6-difluoro-1-iodocyclohexene

InChI

InChI=1S/C6H7F2I/c7-6(8)4-2-1-3-5(6)9/h3H,1-2,4H2

InChI Key

VHOJXLXCUXNEDO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.